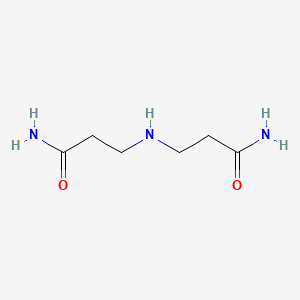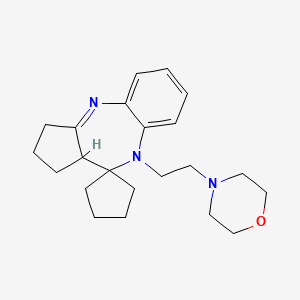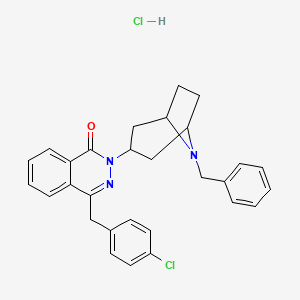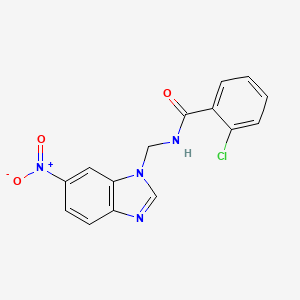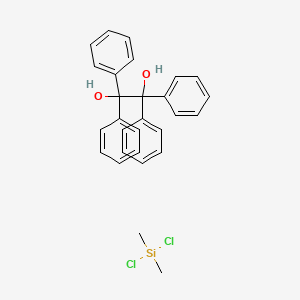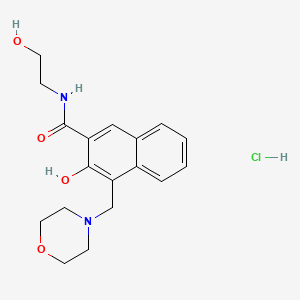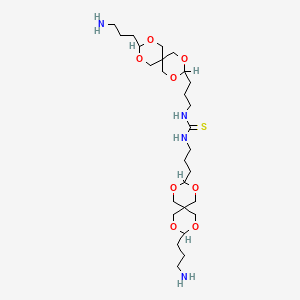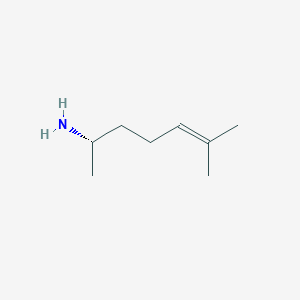
(2S)-6-Methyl-5-hepten-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2S)-6-Methyl-5-hepten-2-amine is an organic compound with the molecular formula C8H17N It is a chiral amine, meaning it has a specific three-dimensional arrangement of its atoms that cannot be superimposed on its mirror image
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-6-Methyl-5-hepten-2-amine typically involves the following steps:
Starting Material: The synthesis often begins with a suitable precursor such as 6-methyl-5-hepten-2-one.
Reduction: The ketone group in the starting material is reduced to an alcohol using reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Amination: The alcohol is then converted to the amine through an amination reaction. This can be achieved using reagents like ammonia (NH3) or an amine donor in the presence of a catalyst.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Catalytic Hydrogenation: Using a metal catalyst such as palladium on carbon (Pd/C) to hydrogenate the precursor.
Continuous Flow Processes: Employing continuous flow reactors to enhance the efficiency and yield of the synthesis.
Chemical Reactions Analysis
Types of Reactions
(2S)-6-Methyl-5-hepten-2-amine undergoes various chemical reactions, including:
Oxidation: The amine can be oxidized to form corresponding oxides or imines using oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction: It can be reduced further to form secondary or tertiary amines using reducing agents like sodium cyanoborohydride (NaBH3CN).
Substitution: The amine group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)
Reduction: Sodium cyanoborohydride (NaBH3CN), lithium aluminum hydride (LiAlH4)
Substitution: Alkyl halides, acyl chlorides
Major Products
Oxidation: Imines, oxides
Reduction: Secondary and tertiary amines
Substitution: Alkylated or acylated amines
Scientific Research Applications
(2S)-6-Methyl-5-hepten-2-amine has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential role in biological systems and its interaction with enzymes and receptors.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (2S)-6-Methyl-5-hepten-2-amine involves its interaction with specific molecular targets:
Molecular Targets: It may interact with enzymes, receptors, or other proteins, altering their activity.
Pathways Involved: The compound can modulate biochemical pathways by acting as an agonist or antagonist, influencing cellular processes.
Comparison with Similar Compounds
Similar Compounds
(2S)-6-Methyl-5-hepten-2-ol: An alcohol analog with similar structural features but different reactivity.
(2S)-6-Methyl-5-hepten-2-one: A ketone analog used as a precursor in the synthesis of the amine.
Uniqueness
(2S)-6-Methyl-5-hepten-2-amine is unique due to its specific chiral configuration and the presence of an amine group, which imparts distinct chemical and biological properties compared to its analogs.
Properties
CAS No. |
911848-36-7 |
|---|---|
Molecular Formula |
C8H17N |
Molecular Weight |
127.23 g/mol |
IUPAC Name |
(2S)-6-methylhept-5-en-2-amine |
InChI |
InChI=1S/C8H17N/c1-7(2)5-4-6-8(3)9/h5,8H,4,6,9H2,1-3H3/t8-/m0/s1 |
InChI Key |
LINQVIAARQIDQJ-QMMMGPOBSA-N |
Isomeric SMILES |
C[C@@H](CCC=C(C)C)N |
Canonical SMILES |
CC(CCC=C(C)C)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




